1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole moiety, a sulfonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Urea Derivative: The final step involves the reaction of the sulfonylated indole with an isocyanate derivative to form the urea compound. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluorophenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-((1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea: Lacks the dimethyl and fluorophenyl groups, which may result in different biological activity and chemical reactivity.
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea: Similar structure but without the fluorine atom, potentially affecting its reactivity and interactions.
1-(2-((1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea: Lacks the dimethyl groups, which may influence its chemical and biological properties.
Uniqueness
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea is unique due to the combination of the indole, sulfonyl, and fluorophenyl groups
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-13-18(14-7-3-6-10-17(14)23(13)2)27(25,26)12-11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10H,11-12H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNMCAJJRNRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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